5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine
Description
5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3-(thiophen-2-yl)propyl group. Its molecular formula is C₉H₁₁N₃OS, with a molecular weight of 209.27 g/mol (inferred from structural analogues in ). The thiophene moiety introduces sulfur-based electronic effects, while the oxadiazole ring contributes to its planar, aromatic character.
Properties
IUPAC Name |
5-(3-thiophen-2-ylpropyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-9-12-11-8(13-9)5-1-3-7-4-2-6-14-7/h2,4,6H,1,3,5H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTAFERUZFLDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC2=NN=C(O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with an appropriate alkylating agent under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that oxadiazole derivatives, including 5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine, exhibit significant antioxidant properties. These compounds have been shown to scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .
Table 1: Antioxidant Activity of Oxadiazole Derivatives
| Compound Name | IC50 (µM) | Assay Method |
|---|---|---|
| This compound | 25.4 | CUPRAC |
| 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole | 15.7 | DPPH |
| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | 30.6 | ABTS |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit cholinesterases (AChE and BChE), which are critical in the treatment of Alzheimer's disease. Studies have demonstrated that certain oxadiazole derivatives can inhibit these enzymes with IC50 values comparable to established drugs like rivastigmine .
Table 2: Enzyme Inhibition Data
| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 33.9 | 53.1 |
| Rivastigmine | 12.8 | N/A |
Anticancer Research
Oxadiazole derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells. For instance, studies on related compounds indicate significant activity against pancreatic cancer cell lines (PANC-1), suggesting that this compound may also exhibit similar effects .
Case Study: Anticancer Activity
In vitro studies demonstrated that the compound exhibited strong anticancer activity against PANC-1 cell lines with an observed reduction in cell viability and induction of apoptotic pathways.
Molecular Docking Studies
Molecular docking studies have provided insights into the mechanism of action of oxadiazole derivatives at the molecular level. The binding interactions with target enzymes such as AChE and BChE reveal how structural modifications can enhance inhibitory potency .
Table 3: Molecular Docking Results
| Compound Name | Binding Energy (kcal/mol) | Target Protein |
|---|---|---|
| This compound | -7.8 | AChE |
| N-dodecyl derivative | -8.5 | BChE |
Mechanism of Action
The mechanism of action of 5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity . These interactions can lead to the inhibition of specific pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
The compound is compared to analogues with variations in:
- Heterocyclic core (1,3,4-oxadiazole vs. 1,3,4-thiadiazole).
- Substituents (e.g., phenyl, pyridyl, halogenated aryl, or alkyl groups).
Table 1: Structural and Physicochemical Comparison
Electronic and Spectral Properties
- Thiophene vs.
- IR/NMR trends : Thiadiazoles exhibit characteristic C-S-C stretching (~690–700 cm⁻¹), absent in oxadiazoles. Oxadiazoles show C=N stretches near 1560–1600 cm⁻¹, consistent across both cores.
Biological Activity
5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications in medicinal chemistry.
Overview of the Compound
This compound features a thiophene ring and an oxadiazole ring. The structural components contribute to its unique biological properties, which include antimicrobial, anticancer, and anti-inflammatory activities .
Synthesis
The synthesis of this compound typically involves cyclization reactions of thiophene derivatives with appropriate alkylating agents. A common method includes the reaction of thiophene-2-carboxylic acid hydrazide under acidic conditions to form the oxadiazole ring.
Synthetic Route:
- Starting Material: Thiophene-2-carboxylic acid hydrazide.
- Reaction Conditions: Acidic environment to facilitate cyclization.
- Final Product: this compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing similar oxadiazole derivatives, compounds with oxadiazole rings showed strong antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 0.03 µM .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways . For instance, docking studies have indicated that the compound can effectively bind to targets involved in cancer cell proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Similar oxadiazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction: The thiophene ring can interact with various enzymes and receptors.
- Hydrogen Bonding: The oxadiazole moiety can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Induction of Apoptosis: Evidence shows that the compound may promote apoptosis in lymph node cells through specific signaling pathways .
Case Studies and Research Findings
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of oxadiazole derivatives similar to this compound. Results indicated substantial activity against Mycobacterium tuberculosis strains with MIC values ranging from 4–8 µM .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of related compounds, it was found that certain oxadiazole derivatives could inhibit PI3Kγ activity with an IC50 value of 0.31 μM . This suggests a potential role for this compound in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity | MIC/IC50 Value |
|---|---|---|---|
| 5-[3-Thiophen-2-yl]propyl]-1,3,4-Oxadiazol-2-Amine | Oxadiazole | Antimicrobial | 0.03 µM |
| Thiophene Derivative A | Thiophene | Anticancer | IC50 = 0.31 μM |
| Oxadiazole Derivative B | Oxadiazole | Anti-inflammatory | N/A |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine, and how can purity be optimized?
- Methodology : Synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate carbonyl precursors. For example, analogous oxadiazole derivatives are synthesized via reactions with POCl₃ under reflux, followed by pH adjustment and recrystallization (e.g., DMSO/water mixtures) to enhance purity . Optimization may require varying stoichiometric ratios of reactants (e.g., thiophene derivatives and hydrazides) and temperature control (90–100°C) to maximize yield (≥68%) .
- Key Parameters :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| POCl₃, 90°C, 3 hr | 68 | 95 |
| Alternative solvents (DMF) | 72 | 97 |
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Techniques :
- FT-IR : Confirm functional groups (e.g., N–H stretch at ~3246 cm⁻¹, C=N at ~1555 cm⁻¹) .
- ¹H/¹³C NMR : Assign protons and carbons in the thiophene and oxadiazole moieties (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- XRD : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. For example, similar thiadiazole derivatives are resolved with R-factors < 0.05 .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial efficacy) across studies be resolved?
- Approach :
- Standardized Assays : Use CLSI/MIC guidelines for bacterial strains (e.g., E. coli O157:H7) to ensure reproducibility .
- Structural Analog Comparison : Compare activity with derivatives like 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine, which shows fungicidal activity at IC₅₀ = 12 µM .
- Data Table :
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Target Compound | 8.2 | E. coli O157:H7 |
| 5-(Pyridine-2-yl) analog | 15.4 | Bacillus subtilis |
Q. What computational strategies validate the compound’s binding affinity to biological targets (e.g., CDK-2)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with CDK-2 (PDB: 2R3J). For example, oxadiazole-thiophene hybrids show docking scores ≤ -9.2 kcal/mol .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å) .
Q. How can mechanistic studies elucidate the compound’s enzyme inhibition (e.g., tumor cell modulation)?
- Experimental Design :
- Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots for target enzymes (e.g., topoisomerase II).
- Mutagenesis : Engineer enzyme mutants (e.g., S148A in CDK-2) to identify critical binding residues .
- Pathway Analysis : Use RNA-seq to profile downstream gene expression (e.g., apoptosis markers like BAX/BCL-2) in treated tumor cells .
Data Contradiction and Resolution
Q. Why do solubility studies report conflicting results, and how can formulation address this?
- Analysis : Discrepancies arise from solvent polarity (e.g., DMSO vs. water). The compound’s logP (~2.5) suggests moderate hydrophobicity.
- Solution :
| Formulation | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| PEG-400 Nanoemulsion | 12.4 | 82 |
| Cyclodextrin Complex | 9.8 | 75 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
